Flavoserpentinine
Overview
Description
Flavoserpentinine is a naturally occurring alkaloid found in the roots of Rauwolfia serpentina and other related species. It belongs to the class of indole alkaloids and has been studied for its various pharmacological properties. The compound has a complex structure, which includes an indole ring system fused with a quinolizidine moiety.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other complex alkaloids.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including antihypertensive and antipsychotic properties.
Industry: Used in the development of pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of flavoserpentinine involves multiple steps, starting from simple precursors. One common synthetic route includes the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde to form the indole ring system. Subsequent steps involve cyclization and functional group modifications to achieve the final structure.
Industrial Production Methods
Industrial production of this compound typically involves extraction from natural sources, such as the roots of Rauwolfia serpentina. The extraction process includes solvent extraction, followed by purification using chromatographic techniques. Synthetic methods are also employed for large-scale production, utilizing optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Flavoserpentinine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different pharmacological properties.
Comparison with Similar Compounds
Flavoserpentinine is compared with other indole alkaloids, such as reserpine and ajmaline. While all these compounds share a similar indole ring system, this compound is unique due to its specific quinolizidine moiety and its distinct pharmacological profile. Reserpine, for example, also depletes catecholamines but has a different mechanism of action and therapeutic applications.
List of Similar Compounds
- Reserpine
- Ajmaline
- Yohimbine
- Serpentine
This compound stands out due to its unique structure and specific pharmacological effects, making it a valuable compound for scientific research and therapeutic applications.
Properties
IUPAC Name |
3-ethylindolo[2,3-a]quinolizine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2/c1-2-12-7-8-16-17-14(9-10-19(16)11-12)13-5-3-4-6-15(13)18-17/h3-11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAALMEGRQMMBJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN2C=CC3=C4C=CC=CC4=NC3=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401204778 | |
Record name | 12H-Indolo[2,3-a]quinolizin-5-ium, 3-ethyl-, inner salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401204778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
486-18-0 | |
Record name | 12H-Indolo[2,3-a]quinolizin-5-ium, 3-ethyl-, inner salt | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=486-18-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flavopereirine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486180 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 12H-Indolo[2,3-a]quinolizin-5-ium, 3-ethyl-, inner salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401204778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLAVOPEREIRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JIG1Q7Z9UH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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